
N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a complex heterocyclic molecule that includes several structural motifs such as a pyrazole ring, a quinazoline core, and a nitrobenzamide moiety. These structural features are indicative of a molecule that could possess a range of biological activities, given the prevalence of such motifs in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related quinazoline derivatives has been reported in the literature. For instance, a one-pot cyclocondensation of 6-nitroquinoline with aromatic hydrazones in the presence of sodium hydride in DMF has been shown to yield pyrazoloquinolines and triazinoquinolines, depending on the substituents present on the hydrazones . Additionally, a catalytic synthetic method has been developed for 3,4-dihydroquinazolin-4-ones using N-(2-nitrobenzoyl)amides treated with carbon monoxide in the presence of selenium, which suggests a potential route for the quinazoline core of the target compound . Furthermore, the base-catalyzed cyclization of N-substituted o-nitrobenzamides can lead to 1,4-dihydro-1-hydroxy-4-oxoquinazolines, which could be a step towards the synthesis of the hexahydroquinazolin-2-yl moiety . Lastly, a method involving tandem condensation and reductive cyclization has been used to synthesize 2,4-diaminoquinazolines and tricyclic quinazolines, which could be adapted for the synthesis of the complex target molecule .
Molecular Structure Analysis
The molecular structure of the target compound would likely exhibit a high degree of rigidity due to the presence of the cyclopropyl group and the fused ring systems. The quinazoline core is a bicyclic system that is known to be a key structural feature in many drugs, and its derivatives often show a wide range of biological activities. The pyrazole ring is another common motif in medicinal chemistry, often contributing to the binding affinity of molecules to various biological targets.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present. The nitro group in the nitrobenzamide moiety is an electron-withdrawing group that could undergo various chemical transformations, such as reduction to an amine. The amide linkage could be involved in hydrolysis reactions under certain conditions. The cyclopropyl group could potentially undergo ring-opening reactions under high-energy conditions or in the presence of certain catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple heteroatoms (nitrogen and oxygen) would likely result in the compound having the ability to engage in hydrogen bonding, which could affect its solubility and binding interactions. The compound's stability, melting point, and solubility in various solvents would be key parameters to consider in the development of this molecule for any practical applications. The presence of the nitro group could also confer a certain degree of polarity to the molecule, influencing its behavior in different environments.
Propiedades
IUPAC Name |
N-[5-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4/c28-19(13-4-3-5-14(10-13)27(30)31)23-18-11-17(12-8-9-12)25-26(18)21-22-16-7-2-1-6-15(16)20(29)24-21/h3-5,10-12H,1-2,6-9H2,(H,23,28)(H,22,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHBXCSSDUBGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3C(=CC(=N3)C4CC4)NC(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3019257.png)
![7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B3019258.png)
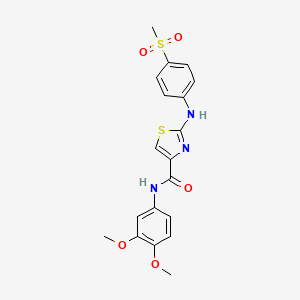
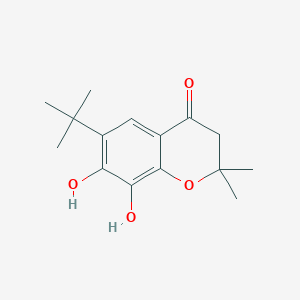
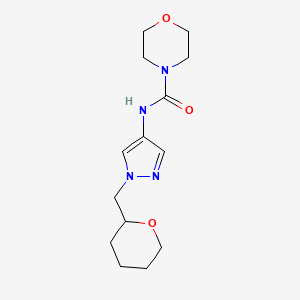

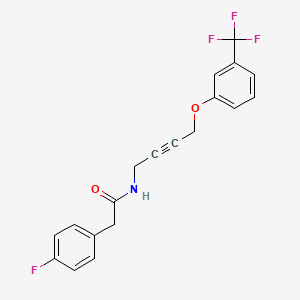
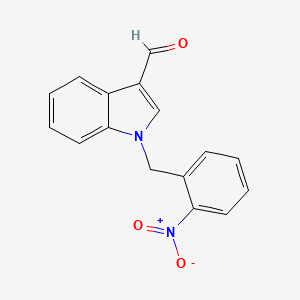
![N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide)](/img/structure/B3019268.png)
![2-[2-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B3019269.png)
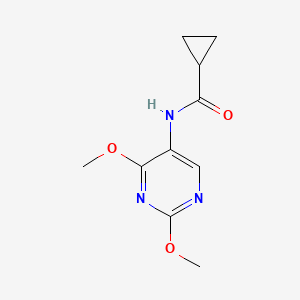
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide](/img/structure/B3019273.png)
![N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)amine hydrochloride](/img/structure/B3019277.png)
